molecular formula C11H12O3 B103241 7-hydroxy-2,2-dimethylchroman-4-one CAS No. 17771-33-4

7-hydroxy-2,2-dimethylchroman-4-one

Cat. No. B103241
M. Wt: 192.21 g/mol
InChI Key: PHEWNYMTGPOCOP-UHFFFAOYSA-N
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Patent
US08933236B2

Procedure details

To a solution of 2,4-dihydroxy acetophenone (6.00 g, 39.4 mmol) and pyrrolidine (15.0 mL, 181 mmol) in toluene (200 mL), acetone (22.9 g, 394 mmol) was added. After heated to reflux for 16 hrs, the solvents were removed and the residue was added HCl (2.0 N, 100 mL) and brine (200 mL) then the mixture was extracted with EtOAc (150×5 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated. The crude product was purified by SGC (eluting with petroleum ether/ethyl acetate=6/1) to give target compound (2.56 g, 33%) as a brown yellow solid. LCMS (ESI) m/z: 191.1 [M−H]+; 1H-NMR (500 MHz, CDCl3): δ 7.79 (d, J=8.0 Hz, 1H), 6.49 (dd, J=8.5, 2.0 Hz, 1H), 6.36 (d, J=2.0 Hz, 1H), 2.68 (s, 2H), 1.45 (s, 6H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:11])=[CH:8][C:9]=1[OH:10])=[O:3].N1C[CH2:15][CH2:14][CH2:13]1.CC(C)=O>C1(C)C=CC=CC=1>[OH:11][C:7]1[CH:8]=[C:9]2[C:4]([C:2](=[O:3])[CH2:1][C:14]([CH3:15])([CH3:13])[O:10]2)=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1O)O
Name
Quantity
15 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
22.9 g
Type
reactant
Smiles
CC(=O)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hrs
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the solvents were removed
ADDITION
Type
ADDITION
Details
the residue was added HCl (2.0 N, 100 mL) and brine (200 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (150×5 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by SGC (eluting with petroleum ether/ethyl acetate=6/1)

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C(CC(OC2=C1)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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